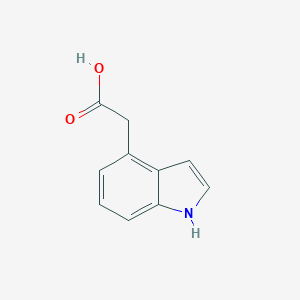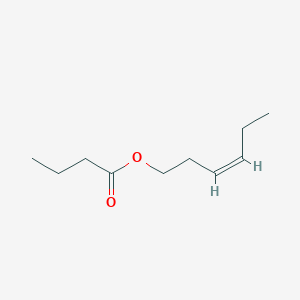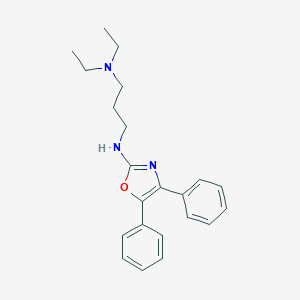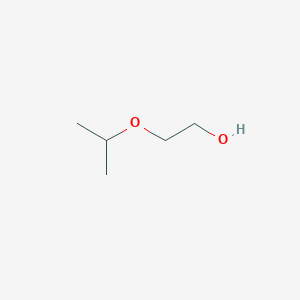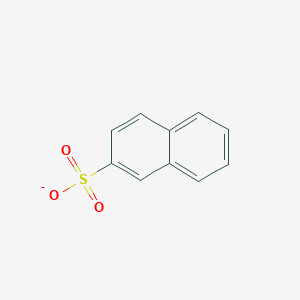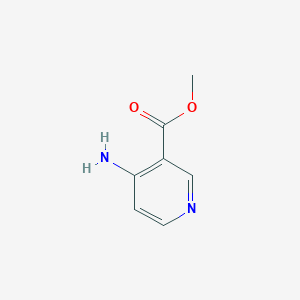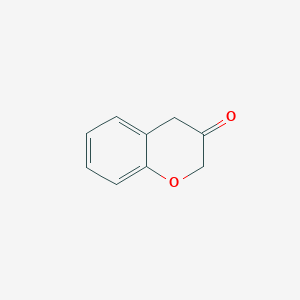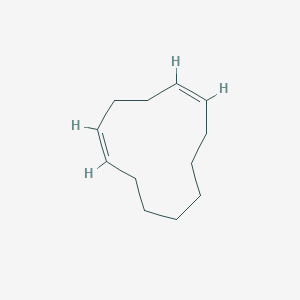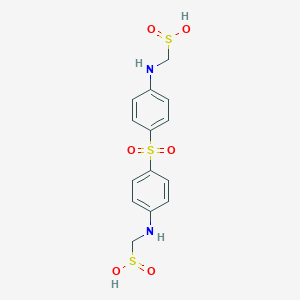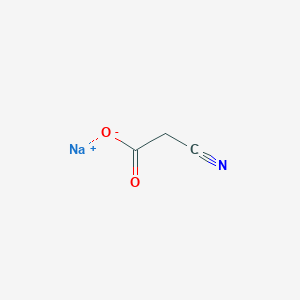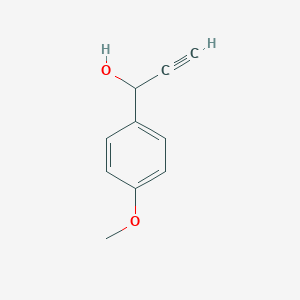
1-(4-Methoxyphenyl)prop-2-yn-1-ol
Descripción general
Descripción
The compound 1-(4-Methoxyphenyl)prop-2-yn-1-ol is a molecule that is structurally related to several compounds described in the provided papers. Although none of the papers directly discuss this exact compound, they do provide insights into similar molecules with methoxyphenyl groups and various other substituents. These compounds are of interest due to their potential applications in fields such as crystallography, spectroscopy, molecular docking, and antimicrobial activity.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of methoxyphenyl-containing molecules with other chemical entities. For instance, the synthesis of 1,7-bis(4-methoxyphenyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione involves the use of methoxyphenyl groups and a dithiolan-2-ylidene moiety . Similarly, the synthesis of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is achieved by reacting 4-methoxy-2-hydroxyacetophenone with 4-ethylbenzaldehyde . These methods could potentially be adapted for the synthesis of 1-(4-Methoxyphenyl)prop-2-yn-1-ol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of compounds related to 1-(4-Methoxyphenyl)prop-2-yn-1-ol are characterized using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal structure of a bis(methoxyphenyl)-substituted compound is reported to crystallize in a specific space group with defined unit cell parameters . The molecular structure is further elucidated using density functional theory (DFT) calculations, as seen in the analysis of 1-phenyl-3(4-methoxyphenyl)-2-propenone . These studies provide valuable information on the geometry, electron distribution, and intermolecular interactions of such compounds.
Chemical Reactions Analysis
The chemical reactivity of methoxyphenyl-containing compounds can be inferred from their electronic properties. The electrophilic site strength, for instance, can be identified through molecular electrostatic potential surface and Mulliken atomic charges analysis . Furthermore, the hyperconjugative interactions and non-covalent interactions in different solutions are studied to understand the reactivity of these molecules . These analyses can be applied to predict the reactivity of 1-(4-Methoxyphenyl)prop-2-yn-1-ol in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-(4-Methoxyphenyl)prop-2-yn-1-ol are determined through experimental and theoretical methods. Spectroscopic investigations provide insights into the vibrational spectra and chemical shifts . Quantum chemical calculations, including HOMO-LUMO gap analysis and natural bond orbital (NBO) analysis, are used to understand the stability and electronic properties of these molecules . These studies are crucial for assessing the properties of 1-(4-Methoxyphenyl)prop-2-yn-1-ol, such as solubility, stability, and potential biological activity.
Aplicaciones Científicas De Investigación
Organometallic Chemistry : 1-(4-Methoxyphenyl)prop-2-yn-1-ol is used in the synthesis of allenylidene derivatives and alkenylcarbyne complexes in organometallic chemistry. These compounds have applications in aromatic electrophilic substitution reactions (Bustelo et al., 2007).
Synthesis of Complex Organic Compounds : It serves as an important intermediate in the synthesis of complex organic compounds, such as 1,1-bis(6-methoxy-4'-(naphthalen-1-yl)-[1,1'-biphenyl]-3-yl)prop-2-yn-1-ol, which has wide-ranging applications in medicine and materials (宋阳君 et al., 2017).
Medicinal Chemistry : In medicinal chemistry, 1-(4-Methoxyphenyl)prop-2-yn-1-ol is utilized for synthesizing compounds with potential anticancer properties. For example, it was used in the development of PVHD303, a compound showing potent antiproliferative activity and in vivo efficacy against human cancer cell lines (Suzuki et al., 2020).
Nonlinear Optical Studies : This compound is also investigated for its potential in nonlinear optical studies. Chalcone derivatives involving 1-(4-Methoxyphenyl)prop-2-yn-1-ol were analyzed using Z-scan techniques and density functional theory, indicating its applications in optical technologies (Mathew et al., 2019).
Antioxidant and Antimicrobial Activities : Some derivatives of 1-(4-Methoxyphenyl)prop-2-yn-1-ol have been synthesized and tested for their antioxidant and antimicrobial activities. These studies contribute to the understanding of its potential applications in pharmacology and biochemistry (Sulpizio et al., 2016).
Pharmacological Potential : Research into angiotensin II receptor antagonists has included derivatives of 1-(4-Methoxyphenyl)prop-2-yn-1-ol, highlighting its potential in developing new antihypertensive drugs (Drapak et al., 2019).
Mecanismo De Acción
Mode of Action
It has been suggested that the compound may act as a photosensitizer . In this role, it could generate reactive oxygen species (ROS) such as singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) through energy transfer and a single electron transfer pathway . These ROS can then interact with various cellular targets, leading to changes in cellular function.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h1,4-7,10-11H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWJWMOLQUOFJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940717 | |
| Record name | 1-(4-Methoxyphenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19115-30-1 | |
| Record name | α-Ethynyl-4-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19115-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1'-Hydroxy-2',3'-dehydroestragole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019115301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methoxyphenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




